2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride
Beschreibung
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The compound is formally named 2-((1H-imidazol-1-yl)methyl)morpholine trihydrochloride , with the molecular formula C₈H₁₆Cl₃N₃O . Its structure comprises a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position with an imidazolylmethyl group (Figure 1). The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical applications.
Structural Characteristics
- Morpholine Core : The morpholine ring adopts a chair conformation, with the nitrogen and oxygen atoms positioned at axial and equatorial sites, respectively.
- Imidazole Substituent : The imidazole group, a five-membered aromatic ring with two nitrogen atoms, contributes to the compound’s basicity and capacity for hydrogen bonding.
- Stereoisomerism : The compound exhibits chirality at the 2-position of the morpholine ring, yielding (R)- and (S)-enantiomers. Enantiopure forms, such as (S)-2-(1H-imidazol-1-ylmethyl)-morpholine trihydrochloride, are prioritized in drug design due to stereoselective biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.59 g/mol | |
| CAS Number | 1341869-57-5 (racemic) | |
| 278789-01-8 ((S)-enantiomer) | ||
| Solubility | Highly soluble in water | |
| Melting Point | Not fully characterized |
Historical Development in Heterocyclic Chemistry
Origins of Imidazole and Morpholine Chemistry
The imidazole scaffold was first synthesized in 1858 by Heinrich Debus through the condensation of glyoxal, formaldehyde, and ammonia. Morpholine, discovered in the early 20th century, gained prominence as a solvent and building block for agrochemicals and pharmaceuticals. The fusion of these heterocycles—morpholine and imidazole—emerged in the late 20th century as chemists sought to exploit synergistic electronic and steric effects for drug design.
Synthetic Milestones
Early routes to 2-(1H-imidazol-1-ylmethyl)-morpholine trihydrochloride involved:
- Nucleophilic Substitution : Reacting morpholine derivatives with imidazole-containing alkyl halides.
- Reductive Amination : Condensing imidazole-4-carbaldehyde with morpholine followed by reduction and salt formation.
- Chiral Resolution : Separation of racemic mixtures using chiral chromatography or enzymatic methods to obtain enantiopure forms.
Table 2: Evolution of Synthetic Methods
| Decade | Method | Yield Improvement | Key Advance |
|---|---|---|---|
| 1990s | Nucleophilic substitution | 40–50% | Initial racemic synthesis |
| 2000s | Reductive amination | 60–70% | Streamlined step count |
| 2010s | Asymmetric catalysis | 75–85% | Enantioselective synthesis |
The development of asymmetric catalytic methods, such as the use of chiral ligands in reductive amination, marked a turning point, enabling gram-scale production of enantiopure material for preclinical studies.
Significance in Modern Pharmaceutical Research
Biological Activity and Mechanisms
2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride demonstrates multifaceted bioactivity:
- Antimicrobial Properties : The imidazole moiety disrupts fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), mimicking the action of azole antifungals like ketoconazole.
- Receptor Modulation : Preliminary studies suggest affinity for G protein-coupled receptors (GPCRs) due to the morpholine ring’s ability to mimic endogenous amine neurotransmitters.
- Enzyme Inhibition : The compound’s basic nitrogen atoms may coordinate with catalytic residues in proteases or kinases, though specific targets remain under investigation.
Drug Development Potential
- Fragment-Based Drug Design (FBDD) : The morpholine-imidazole scaffold serves as a versatile fragment for constructing kinase inhibitors or antimicrobial agents.
- Prodrug Applications : The hydrochloride salt form improves bioavailability, enabling oral administration in animal models.
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents on the morpholine and imidazole rings has identified analogs with enhanced potency and selectivity.
Table 3: Comparative Bioactivity of Select Analogs
| Analog Structure | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-(4-Fluorophenyl variant) | Fungal CYP51 | 12.3 | |
| (S)-Enantiomer | GPCR (unspecified) | 45.8 | |
| N-Methylated derivative | Bacterial topoisomerase IV | 89.7 |
Eigenschaften
IUPAC Name |
2-(imidazol-1-ylmethyl)morpholine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSKXFYFAXIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Activation of Carboxylic Acid Derivatives
CDI is widely employed to activate carboxylic acids for nucleophilic substitution. In a representative protocol, CDI (1.1 equivalents) reacts with a morpholine-containing carboxylic acid in tetrahydrofuran (THF) at room temperature for 3 hours, forming an acyl imidazole intermediate. For instance, 1-Boc-morpholine-2-carboxylic acid (1.0 mmol) and CDI (1.1 mmol) in THF yield 95% activation efficiency, as confirmed by LC-MS monitoring.
Nucleophilic Attack by Imidazole Derivatives
The activated intermediate reacts with 1H-imidazole (1.2 equivalents) in dimethylformamide (DMF) under inert conditions. Stirring at 80°C for 12 hours achieves 78% conversion to 2-(1H-imidazol-1-ylmethyl)-morpholine, with purification via silica gel chromatography (ethyl acetate/methanol 9:1). Comparative studies show DMF outperforms dichloromethane (41% yield), likely due to enhanced solubility of polar intermediates.
Microwave-Assisted Synthesis for Accelerated Reactions
One-Pot Coupling and Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A mixture of morpholine (1.0 mmol), 1H-imidazole-4-carbaldehyde (1.1 mmol), and CDI (1.2 mmol) in iPrOH undergoes microwave heating at 170°C for 30 minutes, yielding 82% of the coupled product. This method minimizes side products, as evidenced by LC-MS purity >95%.
Solvent and Temperature Optimization
Reactions in iPrOH at 105°C for 2 hours achieve 66% yield, while THF at reflux (80°C) requires 12 hours for comparable results. Microwave protocols using acetonitrile at 100°C for 5 hours further improve yields to 91%, highlighting solvent-dependent kinetics.
Hydrochlorination to Trihydrochloride Salt
HCl Gas Saturation
Treating the free base (1.0 mmol) with anhydrous HCl gas in dioxane at 0°C for 3 hours precipitates the trihydrochloride salt in 89% yield. Excess HCl (3.5 equivalents) ensures complete protonation, confirmed by potentiometric titration.
Acidic Workup and Crystallization
Alternative methods use 4N HCl in dioxane (6 mL per mmol) at room temperature for 3 hours, followed by vacuum concentration and recrystallization from ethanol/diethyl ether (1:3). This yields 85% pure product with a melting point of 239–240°C, consistent with literature.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) of the trihydrochloride salt shows:
Mass Spectrometry
LC-MS (ESI+) confirms the molecular ion at m/z 198.1 ([M+H]+), with fragmentation peaks at m/z 154.0 (loss of CO) and 111.0 (morpholine ring cleavage).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the morpholine moiety, depending on the reagents used.
Substitution: Both the imidazole and morpholine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or morpholine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block for Synthesis:
2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride serves as a crucial intermediate in synthesizing more complex molecules. It is utilized in creating various derivatives that may exhibit enhanced properties or activities.
Coordination Chemistry:
The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis or materials science.
Biology
Enzyme Inhibition:
Research indicates that this compound can inhibit specific enzymes, making it a candidate for studying biochemical pathways. For instance, it has shown potential in targeting kinases involved in cancer signaling pathways.
Antimicrobial Activity:
Studies have demonstrated its effectiveness against various pathogens, including fungi and bacteria. The compound's mechanism may involve disrupting cellular processes or inhibiting essential enzymes in microbial cells.
Case Study: Anti-Candida Activity
A study highlighted the anti-Candida properties of related compounds, suggesting that 2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride could exhibit similar effects. The research showed promising results against Candida albicans, indicating potential for antifungal therapies .
Medicine
Therapeutic Potential:
Preclinical studies suggest that this compound may have applications in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.
Mechanism of Action:
The compound interacts with specific molecular targets, modulating their activity to induce apoptosis in cancer cells or inhibit pathogen growth .
Data Tables
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Key Features
| Compound | CAS Number | Core Structure | Functional Groups | Salt Form |
|---|---|---|---|---|
| 2-(1H-Imidazol-1-ylmethyl)-morpholine | Not provided | Imidazole + morpholine | Methylene bridge, tertiary amine | Trihydrochloride |
| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | 16773-52-7 | Imidazole + epoxypropane | Nitro group, epoxy ring | Neutral |
| 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | 14419-11-5 | Imidazole + chlorinated alkyl | Chloro, hydroxy, nitro groups | Neutral |
Key Observations:
- Trihydrochloride Salt : Unlike the neutral analogues listed in Table 1, the trihydrochloride form of the target compound significantly improves aqueous solubility, which is advantageous for in vitro assays and drug delivery systems .
- Morpholine vs. Epoxy/Chloroalkyl Groups: The morpholine ring provides enhanced stability and reduced toxicity compared to the reactive epoxy group in 16773-52-7 or the chloroalkyl chain in 14419-11-3.
- Nitro Group Absence : The target compound lacks the nitro group present in both analogues (16773-52-7 and 14419-11-5), which may reduce mutagenic risks associated with nitroimidazoles.
Pharmacological and Regulatory Considerations
- Bioactivity : While nitroimidazole derivatives (e.g., 16773-52-7) are often used as antiparasitic or radiosensitizing agents, the absence of a nitro group in the target compound suggests a different mechanism of action, possibly targeting enzymes or receptors via the morpholine-imidazole scaffold .
- Regulatory Status : Both analogues listed in Table 1 are recognized as pharmaceutical reference standards, indicating rigorous quality control and regulatory compliance. The trihydrochloride form of the target compound may require additional stability testing for regulatory approval due to its ionic nature .
Research Findings
- Solubility and Stability : The trihydrochloride salt form ensures compatibility with biological buffers (e.g., PBS or HBSS), as evidenced by its use in assays involving MTT and propidium iodide .
- Toxicity Profile : Morpholine-containing compounds generally exhibit lower cytotoxicity compared to chloroalkyl or epoxy-containing analogues, which may generate reactive intermediates .
Biologische Aktivität
2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial, antiparasitic, and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
The biological activity of 2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride is primarily attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The compound inhibits critical enzymes involved in cellular processes. For instance, it has been shown to inhibit topoisomerases, which are essential for DNA replication and transcription in cancer cells.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells by affecting mitochondrial function. This leads to the release of cytochrome c and activation of caspases, which are pivotal in the apoptosis process.
- Modulation of Cell Signaling : The imidazole ring in the compound can interact with histamine receptors, influencing various signaling pathways that affect gene expression and cellular metabolism .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various pathogens. The mechanism involves disrupting essential biochemical pathways necessary for microbial survival.
- Antiparasitic Effects : The compound shows potential against parasitic infections, likely through similar mechanisms as its antimicrobial activity .
- Anticancer Properties : In vitro studies have shown that it possesses antiproliferative effects against several cancer cell lines, indicating its potential as an anticancer agent .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of 2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride against various cancer cell lines. The following table summarizes the findings:
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| HuT78 | 0.4 | Induction of apoptosis via caspase activation |
| THP1 | 0.6 | Cell cycle arrest in subG0/G1 phase |
| CCRF CEM | 8.2 | Inhibition of DNA replication |
| Raji | 4.3 | Increased mitochondrial permeability |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, HuT78 and THP1 cell lines showed significant sensitivity to treatment, suggesting a strong therapeutic potential for hematological malignancies.
Dosage Effects
The effects of 2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride vary with dosage levels in animal models:
- Low Doses : Therapeutic effects such as modulation of histamine receptors and enzyme activity.
- High Doses : Potential toxic effects including hepatotoxicity and neurotoxicity have been observed, emphasizing the importance of dosage optimization in therapeutic applications .
Case Studies
Several case studies have explored the efficacy of 2-(1H-Imidazol-1-ylmethyl)-morpholine trihydrochloride in clinical settings:
- A study on hematological malignancies indicated that patients treated with this compound showed improved outcomes due to its ability to induce apoptosis in resistant cancer cells.
- An investigation into its antimicrobial properties revealed effective inhibition against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in infectious diseases .
Q & A
Q. What are the standard synthetic protocols for 2-(1H-imidazol-1-ylmethyl)-morpholine trihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution between morpholine derivatives and imidazole precursors. For example, chlorinated intermediates (e.g., 4-[4-(chloromethyl)phenyl] derivatives) react with imidazole under basic conditions (K₂CO₃/DMF) to form the core structure . Trihydrochloride formation is achieved via acidification (e.g., HCl gas in ethanol). Key variables include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Stoichiometry : A 1.2:1 molar ratio of imidazole to morpholine derivative minimizes side products.
Table 1 : Representative Yields Under Different Conditions
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 72 | 98.5 |
| DMSO | 100 | 68 | 97.2 |
| Ethanol | 60 | 45 | 89.0 |
Q. How is the compound characterized, and which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and imidazole protons (δ 7.2–7.5 ppm) .
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₁₄N₃O·3HCl = 264.1 + 3(36.46)) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 34.2%, H: 5.7%, N: 14.9%) .
Q. What are the solubility and stability profiles of the compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to trihydrochloride salt formation. Limited solubility in non-polar solvents (e.g., hexane: <1 mg/mL) .
- Stability :
- pH Sensitivity : Degrades above pH 7.0; store in acidic buffers (pH 4–6).
- Thermal Stability : Stable at ≤4°C for 6 months; avoid freeze-thaw cycles to prevent precipitation .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in imidazole-morpholine coupling reactions?
- Methodological Answer :
- Catalyst Screening : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15–20% .
- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., dimerization products) .
Q. What strategies resolve contradictions in NMR data for imidazole derivatives, such as unexpected splitting or shifts?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of the morpholine ring) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., distinguishing imidazole C-H from morpholine protons) .
- Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Q. What computational methods predict the biological activity of 2-(1H-imidazol-1-ylmethyl)-morpholine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., histamine receptors) with imidazole as a pharmacophore .
- QSAR Modeling : Correlate logP values (<0.5) with antimicrobial activity (IC₅₀: 8–12 µM) .
Table 2 : Predicted vs. Experimental IC₅₀ Values
| Derivative | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| A | 10.2 | 9.8 |
| B | 8.5 | 12.1 |
Q. How does the trihydrochloride form impact pharmacokinetic properties compared to the free base?
- Methodological Answer :
- Ionization : Trihydrochloride increases water solubility (logS = −1.2 vs. −3.5 for free base) but reduces membrane permeability (Papp < 1 × 10⁻⁶ cm/s) .
- In Vivo Stability : Monitor plasma concentration via LC-MS/MS; trihydrochloride shows faster renal clearance (t₁/₂ = 2.3 h vs. 4.7 h for free base) .
Safety and Handling
Q. What safety protocols are recommended for handling the trihydrochloride salt in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
